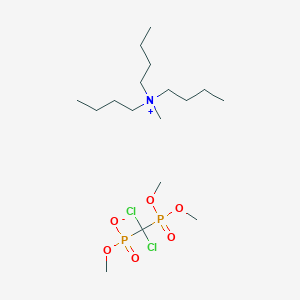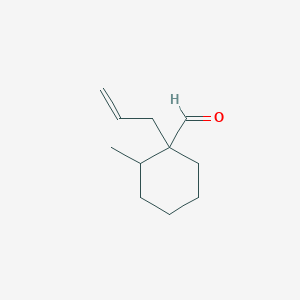
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexane, featuring a methyl group and a prop-2-en-1-yl group attached to the cyclohexane ring, along with a carbaldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methyl and prop-2-en-1-yl groups.
Alkylation: Cyclohexane is alkylated using a suitable alkylating agent to introduce the methyl group.
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through a reaction with an appropriate reagent, such as an alkene or alkyne.
Oxidation: The final step involves the oxidation of the resulting compound to introduce the carbaldehyde functional group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and higher throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the methyl or prop-2-en-1-yl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for hydrogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects, such as antimicrobial or anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: A similar compound with a different functional group.
1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl): Another related compound with additional hydroxyl groups.
Uniqueness
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-methyl-1-prop-2-enylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h3,9-10H,1,4-8H2,2H3 |
InChI-Schlüssel |
CMPKSIOGGOFCAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
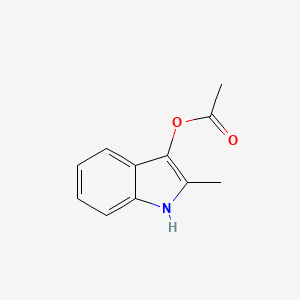
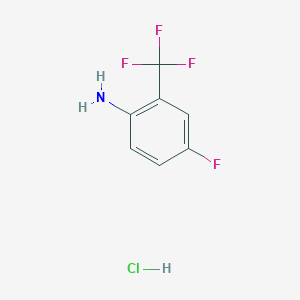
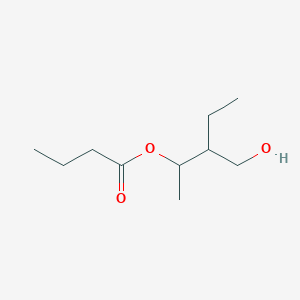
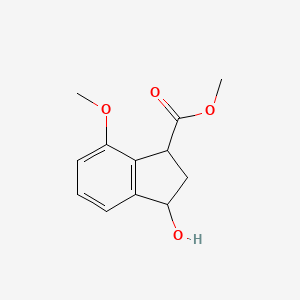
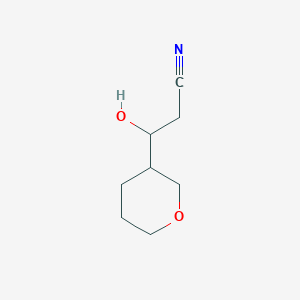


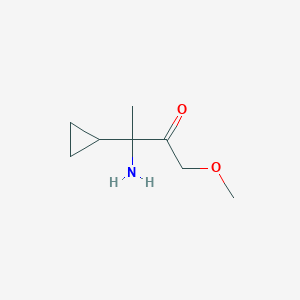
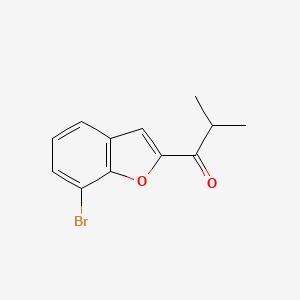
![[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)
![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
